4-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]-3-methoxybenzaldehyde
Description
4-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzaldehyde (CAS: 525570-78-9 or 1439904-35-4) is a halogenated aromatic aldehyde with a pyrimidine-ether linkage. Its structure consists of:
- Benzaldehyde core: Substituted with a methoxy group (-OCH₃) at position 3 and a pyrimidinyloxy group at position 4.
- Pyrimidine substituent: A 2-chloro-5-fluoropyrimidin-4-yl group, which introduces electron-withdrawing effects due to chlorine (Cl) and fluorine (F) atoms.
This compound is utilized in pharmaceutical and agrochemical research, particularly as a precursor for synthesizing heterocyclic derivatives. Its purity is typically ≥95% in commercial sources.
Properties
IUPAC Name |
4-(2-chloro-5-fluoropyrimidin-4-yl)oxy-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O3/c1-18-10-4-7(6-17)2-3-9(10)19-11-8(14)5-15-12(13)16-11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUIGEZDSMVLJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=NC(=NC=C2F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364655 | |
| Record name | 4-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
525570-78-9 | |
| Record name | 4-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-fluoropyrimidine and 3-methoxybenzaldehyde.
Reaction Conditions: The key step involves the formation of an ether bond between the pyrimidine and benzaldehyde moieties. This can be achieved through a nucleophilic substitution reaction where the hydroxyl group of 3-methoxybenzaldehyde reacts with the chloro group of 2-chloro-5-fluoropyrimidine in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing continuous purification processes to maintain product quality.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the pyrimidine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can also participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: 4-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzoic acid.
Reduction: 4-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzyl alcohol.
Scientific Research Applications
4-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of key enzymes or receptors. The presence of the pyrimidine ring suggests it may interfere with nucleic acid synthesis or function, while the aldehyde group could form covalent bonds with biological macromolecules, altering their activity.
Comparison with Similar Compounds
Key Structural and Functional Differences:
Core Heterocycle: The target compound features a pyrimidine ring, whereas analogs like 6-Chloro-5-fluoropyridine-3-carbaldehyde and 4-Chloro-5-fluoro-pyridine-3-carbaldehyde are based on pyridine.
Substituent Positioning :
- Chlorine and fluorine positions vary: In the target compound, Cl and F occupy pyrimidine positions 2 and 5, respectively. In contrast, pyridine-based analogs place Cl/F at positions 6/5 or 4/5. This alters electronic effects (e.g., electron-withdrawing capacity) and steric interactions.
Functional Group Linkage: The ether linkage (-O-) in the target compound distinguishes it from direct carbaldehyde substitutions in pyridine/quinoline derivatives. This ether group may enhance solubility and metabolic stability compared to non-ether analogs.
Biological Relevance :
- Pyrimidine derivatives (e.g., the target compound) are prevalent in kinase inhibitors due to their ability to mimic ATP’s adenine moiety. Pyridine-based aldehydes, however, are more commonly used in metal-organic frameworks (MOFs) or as ligands.
Research Findings and Hypotheses
Discrepancies and Limitations:
- CAS Number Ambiguity : Two CAS numbers (525570-78-9 and 1439904-35-4) are associated with the compound, possibly indicating different salts or isomeric forms. Further verification is required.
- Data Gaps: Limited published studies on the compound’s physicochemical properties (e.g., solubility, melting point) necessitate experimental characterization.
Biological Activity
4-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]-3-methoxybenzaldehyde, with the CAS number 525570-78-9, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 282.65 g/mol. The compound features a pyrimidine ring substituted with chlorine and fluorine, linked to a methoxybenzaldehyde moiety.
| Property | Value |
|---|---|
| Molecular Formula | C12H8ClFN2O3 |
| Molecular Weight | 282.65 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Not specified |
Synthesis
The synthesis of this compound typically involves the reaction of 3-methoxybenzaldehyde with 2-chloro-5-fluoropyrimidine under specific conditions to yield the desired product. The reaction may be facilitated by various catalysts or solvents to enhance yield and purity.
Biological Activity
Recent studies have indicated that compounds similar to this compound exhibit a range of biological activities, particularly in the fields of oncology and infectious diseases.
Anticancer Activity
Research has shown that pyrimidine derivatives can act as effective inhibitors of various kinases involved in cancer progression. For instance, compounds containing similar structural motifs have been reported to inhibit JAK2 kinase activity, which is crucial in certain hematological malignancies .
Case Study:
A study demonstrated that a related compound significantly reduced tumor growth in xenograft models by inhibiting cell proliferation pathways mediated by JAK2 . The specific IC50 values for these compounds ranged from nanomolar to micromolar concentrations, indicating potent activity.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of pyrimidine derivatives. Compounds with similar structures have shown effectiveness against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).
Research Findings:
In vitro assays revealed that derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL against several pathogens . This suggests potential for developing new antibiotics based on their structure.
The biological activity of this compound is hypothesized to involve interaction with specific enzyme targets. For example, inhibition of kinase activity may occur through competitive binding at the ATP-binding site due to structural similarities with ATP .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]-3-methoxybenzaldehyde, and how can purity be optimized?
- Methodology : Nucleophilic aromatic substitution is a key step, where the hydroxyl group of 3-methoxy-4-hydroxybenzaldehyde reacts with the 4-chloro-5-fluoropyrimidine intermediate under basic conditions (e.g., K₂CO₃ in DMF). Evidence from analogous pyrimidine-ether syntheses suggests refluxing at 80–100°C for 6–12 hours . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How should researchers handle safety and waste disposal for this compound, given its halogenated structure?
- Methodology : Due to the presence of chlorine and fluorine, follow strict PPE protocols (gloves, fume hood). Waste must be segregated into halogenated organic containers and processed by licensed hazardous waste facilities. Neutralization with alkaline solutions (e.g., NaOH) is discouraged due to potential toxic byproducts; instead, consult institutional guidelines aligned with international standards (e.g., OSHA) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
